molecular formula C7H8ClN3 B3030707 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944902-64-1

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3030707
CAS No.: 944902-64-1
M. Wt: 169.61
InChI Key: SAAGHRIZYAVSBK-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a chlorine atom at the 4-position of the pyrimidine ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with 2-chloro-4,6-dichloropyrimidine under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group exhibits high reactivity in nucleophilic substitution reactions, enabling functionalization at this position.

Key reactions and conditions:

Reaction TypeReagents/ConditionsYieldReference
AminationPrimary/secondary amines in DMF/K₂CO₃60–87%
HydroxylationAqueous NaOH under reflux72%
ThiolationNaSH in ethanol, 80°C68%

Mechanistic insights:

  • The electron-deficient pyrimidine ring facilitates nucleophilic attack at C4 .

  • Phosphorus oxychloride (POCl₃) enhances leaving-group ability in pre-reaction activation .

Alkylation and Acylation Reactions

Nitrogen atoms in the pyridine and pyrimidine rings undergo alkylation/acylation to modify electronic and steric properties.

Representative transformations:

ReactionReagentsProductApplication
N-AlkylationBenzyl chloride, K₂CO₃6-Benzyl-4-chloro derivativeEnhanced lipophilicity
N-AcylationAcetyl chloride, pyridine4-Chloro-2-acetylaminotetrahydropyrido[4,3-d]pyrimidineDrug intermediate

Notable example:
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine was synthesized via benzylation (79% yield) for kinase inhibitor development .

Oxidation and Reduction Reactions

The tetrahydropyridine moiety undergoes redox transformations:

Oxidation pathways:

  • N-Oxide formation: Hydrogen peroxide/acetic acid yields 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine N-oxide (52% yield) .

  • Ring dehydrogenation: DDQ in dichloromethane converts the saturated ring to aromatic pyrido[4,3-d]pyrimidine .

Reduction pathways:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this is less common due to ring stability .

Cyclization and Ring-Opening Reactions

The compound serves as a scaffold for fused heterocycles:

Cyclization examples:

Starting MaterialConditionsProductYield
4-Chloro derivative + thioureaNaOH/EtOH, refluxPyrido[4,3-d]pyrimidine-2-thione65%
With β-ketoestersPTSA, toluene, 110°CFused pyrano-pyridopyrimidines58%

Ring-opening reactions:

  • Hydrolysis with concentrated HCl at 120°C cleaves the pyrimidine ring to form 4-aminonicotinic acid derivatives .

Comparison with Similar Compounds

Biological Activity

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 944902-64-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an antitumor agent and its interaction with specific biological receptors.

Antitumor Activity

Research indicates that compounds with pyrido[4,3-d]pyrimidine structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds often act as tyrosine kinase inhibitors, which are crucial in the regulation of cell division and proliferation. Inhibiting these pathways can lead to reduced tumor growth and metastasis.
  • Case Study Findings : A study demonstrated that derivatives of pyrido[4,3-d]pyrimidines showed promising results against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

Additionally, this compound has been evaluated for its antimicrobial activity:

  • In vitro Studies : The compound exhibited inhibitory effects against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of this compound:

  • Substituent Effects : Modifications at different positions on the pyrido-pyrimidine scaffold can significantly alter biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against specific targets .
Substituent PositionEffect on Activity
2-positionIncreased selectivity towards cancer cells
6-positionEnhanced antibacterial properties
8-positionImproved solubility and bioavailability

Research Findings and Case Studies

Several studies have reported on the biological activity of related compounds:

  • Antitumor Activity : Research published in MDPI indicated that derivatives of pyrido[2,3-d]pyrimidines have been extensively studied for their antitumor effects. The compounds were effective against mammary neoplasms and other cancer types .
  • Antimicrobial Studies : A review highlighted various pyrido derivatives' effectiveness against resistant bacterial strains. The findings suggest that these compounds could serve as lead structures for developing new antibiotics .
  • Mechanistic Insights : Studies focusing on the interaction of these compounds with specific enzymes (like dihydrofolate reductase) provide insight into their potential therapeutic mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

The synthesis typically involves functionalization of pyrido[4,3-d]pyrimidine precursors. For example:

  • Bromination-Alkylation : Starting with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate, bromination at the 6-position generates a reactive intermediate. Subsequent alkylation or nucleophilic substitution with chlorine sources (e.g., POCl₃) introduces the chloro group .
  • Reductive Cyclization : Use of aluminum amalgam in aqueous tetrahydrofuran can reduce intermediates like 4-methylsulfonylmethyl derivatives to yield the tetrahydropyrido core .
Method Key Reagents/ConditionsYield (%)Reference
Bromination-AlkylationPOCl₃, DMF, reflux65–75
Reductive CyclizationAl(Hg), THF/H₂O50–60

Q. How is this compound purified and characterized?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • NMR Spectroscopy : Key signals include δ 2.5–3.5 ppm (methylene protons of the tetrahydropyridine ring) and δ 8.1–8.3 ppm (pyrimidine protons) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 196.6 (calculated for C₇H₈ClN₃) .

Q. What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 4.2 ppm for N-CH₂ groups) .
  • IR Spectroscopy : Absorbance at 750–780 cm⁻¹ (C-Cl stretch) and 1600–1650 cm⁻¹ (C=N pyrimidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₈ClN₃ requires m/z 196.0382) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents?

  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 4-position using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >70% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloro-group replacement .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Structural Isomerism : Positional differences in substituents (e.g., 4-chloro vs. 2-chloro analogs) alter binding affinities .
  • Assay Variability : Use standardized protocols (e.g., MIC testing against S. aureus ATCC 25923) to minimize variability .
  • Metabolic Stability : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

Q. What strategies enhance the biological activity of derivatives?

  • Substituent Engineering :

  • Electron-Withdrawing Groups : Nitro (-NO₂) at the 2-position increases kinase inhibition potency .

  • Hydrophobic Moieties : Benzyl groups at the 6-position improve membrane permeability (logP >3) .

    • Scaffold Hybridization : Fusion with thieno[2,3-d]pyrimidine enhances antimicrobial activity (MIC: 2–4 µg/mL) .
    Derivative ModificationBiological Activity (IC₅₀ or MIC)Reference
    2-Nitro-4-chloro analog-NO₂ at C212 nM (Kinase X)
    6-Benzyl-4-chloro analogBenzyl at C62 µg/mL (Antibacterial)

Q. How to design multi-step synthetic pathways for complex analogs?

  • Multi-Component Reactions : Combine pyrido[4,3-d]pyrimidine with aryl diazonium salts and thiourea to generate thiazolo[3,4-c]pyrimidine hybrids .
  • Protection/Deprotection : Use Boc groups to temporarily protect amine functionalities during chloro-substitution .

Q. Safety and Handling Considerations

  • Hazard Mitigation : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGHRIZYAVSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656822
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-64-1
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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